molecular formula C4H4ClN3O2 B13211413 1-Amino-5-chlorouracil CAS No. 127984-94-5

1-Amino-5-chlorouracil

Cat. No.: B13211413
CAS No.: 127984-94-5
M. Wt: 161.55 g/mol
InChI Key: VPEVWYUURRZOBN-UHFFFAOYSA-N
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Description

1-Amino-5-chlorouracil is a derivative of uracil, a pyrimidine nucleobase. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of both an amino group and a chlorine atom on the uracil ring imparts unique chemical properties to this compound, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-5-chlorouracil can be synthesized through several methods. One common approach involves the chlorination of 1-amino-uracil. This process typically uses reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to introduce the chlorine atom at the 5-position of the uracil ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-chlorouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-5-chlorouracil has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-5-chlorouracil involves its interaction with specific molecular targets. In the context of anticancer activity, it inhibits the enzyme thymidine phosphorylase, which is involved in the synthesis of thymidine, a nucleoside necessary for DNA replication. By inhibiting this enzyme, the compound can disrupt DNA synthesis in cancer cells, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 1-Amino-5-chlorouracil is unique due to the presence of both an amino group and a chlorine atom on the uracil ring. This dual substitution imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to inhibit thymidine phosphorylase specifically sets it apart from other uracil derivatives .

Properties

CAS No.

127984-94-5

Molecular Formula

C4H4ClN3O2

Molecular Weight

161.55 g/mol

IUPAC Name

1-amino-5-chloropyrimidine-2,4-dione

InChI

InChI=1S/C4H4ClN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10)

InChI Key

VPEVWYUURRZOBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1N)Cl

Origin of Product

United States

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